1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with a unique structure that combines a pyrazole ring with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropane-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products .
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Cyclopropane-1-carbaldehyde: A compound with a cyclopropane ring and an aldehyde group, similar to the cyclopropane moiety in the target compound
Uniqueness
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde is unique due to its combination of a pyrazole ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of reactions and applications that may not be possible with simpler compounds .
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-11-5-2-8(10-11)6-9(7-12)3-4-9/h2,5,7H,3-4,6H2,1H3 |
InChI Key |
AYFLMCCUOBBUBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CC2(CC2)C=O |
Origin of Product |
United States |
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